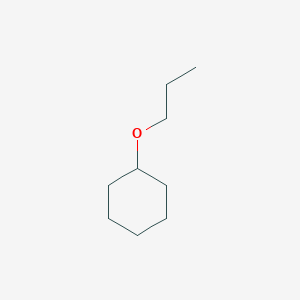![molecular formula C7H6FN3 B12942488 5-fluoro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12942488.png)
5-fluoro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of a fluorine atom at the 5th position and a methyl group at the 4th position on the pyrrolo[2,3-d]pyrimidine ring.
Preparation Methods
The synthesis of 5-fluoro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane.
Cyclization: The intermediate is then subjected to cyclization with formamidine to form 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.
Formation of Pyrrolo[2,3-d]pyrimidine: This compound is further converted to 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Fluorination and Methylation:
Chemical Reactions Analysis
5-fluoro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrrolo[2,3-d]pyrimidine ring.
Substitution: Halogenation, particularly fluorination, is a common substitution reaction for this compound
Common Reagents and Conditions: Typical reagents include ZnCl2 for catalysis, and conditions often involve microwave-assisted synthesis for efficiency.
Major Products: The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives with potential biological activities.
Scientific Research Applications
5-fluoro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-fluoro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with molecular targets such as kinases. It inhibits the activity of these enzymes, leading to the disruption of cell signaling pathways that are crucial for cancer cell proliferation and survival . The compound induces apoptosis by upregulating pro-apoptotic proteins like Bax and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 .
Comparison with Similar Compounds
5-fluoro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine can be compared with other pyrrolo[2,3-d]pyrimidine derivatives such as:
- 5-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine
- 5-bromo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine
- 5-iodo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine
These compounds share a similar core structure but differ in the halogen substituent at the 5th position. The presence of different halogens can significantly influence their biological activity, potency, and selectivity .
Properties
Molecular Formula |
C7H6FN3 |
|---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
5-fluoro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H6FN3/c1-4-6-5(8)2-9-7(6)11-3-10-4/h2-3H,1H3,(H,9,10,11) |
InChI Key |
OUXNZYQWJJVSKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CNC2=NC=N1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-7-(3-chlorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B12942407.png)
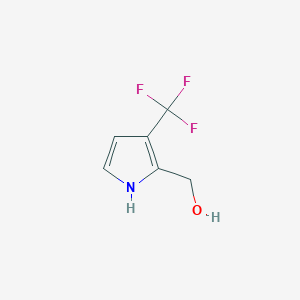
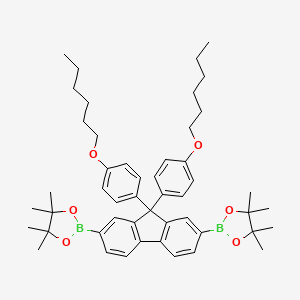
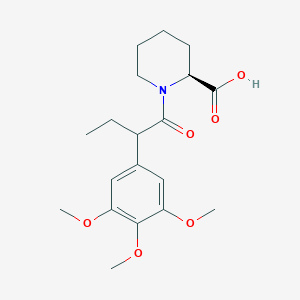
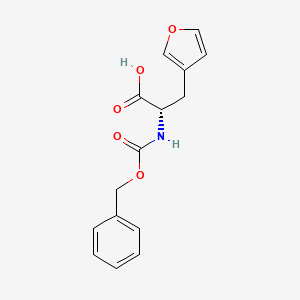
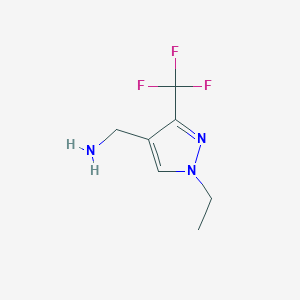
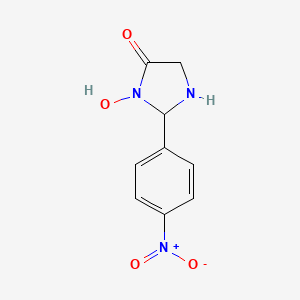
![2H-Imidazo[5,1-B][1,3]oxazine](/img/structure/B12942456.png)
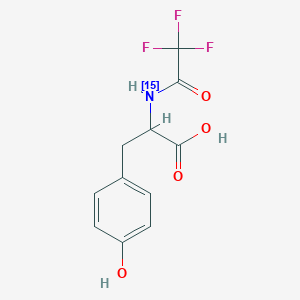
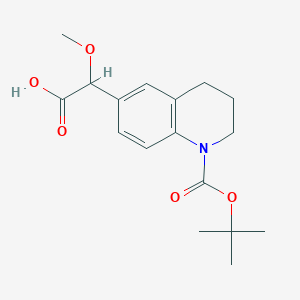
![1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-chloro-1H-pyrazole-3-carboxylic acid](/img/structure/B12942473.png)

![Benzenesulfonamide, N-[2-(4-methoxyphenyl)-4-quinazolinyl]-4-methyl-](/img/structure/B12942477.png)
